molecular formula C25H23N5O6 B2511024 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1260634-78-3

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2511024
CAS No.: 1260634-78-3
M. Wt: 489.488
InChI Key: MRAOXZNGAVCQLN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, a 2-oxo-1,2-dihydropyridin-1-yl (pyridinone) moiety, and an N-(4-acetamidophenyl)acetamide side chain. The oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in drug design, while the pyridinone moiety contributes to hydrogen-bonding interactions. The acetamide group at the para position of the phenyl ring may influence solubility and pharmacokinetics .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-15(31)26-17-7-9-18(10-8-17)27-22(32)14-30-12-4-5-19(25(30)33)24-28-23(29-36-24)16-6-11-20(34-2)21(13-16)35-3/h4-13H,14H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAOXZNGAVCQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole core have shown significant activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase. Research indicates that derivatives similar to the compound exhibit IC50 values ranging from 0.47 to 1.4 µM against these targets .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. A study on related oxadiazole derivatives reported that they possess both antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways . This dual action makes it a candidate for further development in treating infections.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Dihydropyridine Synthesis : Often synthesized through Biginelli reactions or similar condensation reactions.
  • Final Coupling Reactions : The final compound is formed by coupling the oxadiazole with the dihydropyridine and acetamide moieties.

Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer efficacy of several oxadiazole derivatives, including those structurally similar to the target compound. The results indicated that these compounds significantly inhibited cell proliferation in various cancer cell lines, with notable selectivity towards tumor cells over normal cells .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the oxadiazole structure enhanced antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug design .

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Functional Groups

The compound shares core features with several acetamide derivatives and heterocyclic systems (Table 1). Notable analogs include:

Compound Name Key Functional Groups Structural Differences vs. Target Compound
N-(4-Acetamidophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole, pyridinyl, sulfanyl Replaces oxadiazole with triazole; adds sulfanyl group
2-[3-(Acetylamino)phenoxy]-N-[(4-chlorophenyl)sulfonyl]acetamide Chlorophenylsulfonyl, phenoxy Lacks oxadiazole; includes sulfonyl group
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... Hexan chain, dimethylphenoxy, hydroxy Complex aliphatic chain; lacks heteroaromatic cores
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo...) Chromenone, fluorophenyl, pyrazolo-pyrimidine Fluorinated aromatic system; chromenone backbone

Key Observations :

  • The 3,4-dimethoxyphenyl substituent may enhance electron-donating effects compared to halogenated (e.g., chloro) or alkylated (e.g., dimethylphenoxy) groups in analogs, influencing receptor binding .
  • The pyridinone moiety provides a hydrogen-bonding scaffold absent in aliphatic-chain derivatives .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, insights can be inferred from structurally related compounds:

Anti-Exudative Activity

Acetamide derivatives, such as those in , demonstrate anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s N-(4-acetamidophenyl) group may similarly enhance anti-inflammatory activity, though the oxadiazole and dimethoxyphenyl groups could modulate potency or selectivity.

Solubility and Stability
  • The oxadiazole-pyridinone core likely increases rigidity, reducing metabolic degradation compared to flexible aliphatic chains .

NMR and Structural Analysis

highlights that substituent positions (e.g., regions A and B in analogs) significantly alter NMR chemical shifts, reflecting changes in electronic environments . For the target compound:

  • The 3,4-dimethoxyphenyl group would induce distinct deshielding effects in aromatic proton regions compared to non-methoxylated analogs.
  • The 2-oxo group in the pyridinone ring may resonate downfield due to hydrogen bonding, a feature absent in non-ketone analogs.

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-acetamidophenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O6C_{22}H_{22}N_{4}O_{6}. It features multiple functional groups including oxadiazole and dihydropyridine moieties, which are known for their diverse biological activities. The structural representation can be summarized as follows:

Component Structure
OxadiazoleOxadiazole
DihydropyridineDihydropyridine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl derivative, followed by the formation of the 1,2,4-oxadiazole ring. Subsequent steps introduce the dihydropyridinone moiety and culminate in coupling with the acetamidophenyl group. Reaction conditions such as temperature and pH are critical for optimizing yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with oxadiazole rings have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 6.2 µM to 43.4 µM .

Antioxidant Activity

The compound has also demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is attributed to the presence of methoxy groups in its structure which enhance electron donation capabilities .

Anti-inflammatory Effects

In vitro studies suggest that related oxadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It might bind to receptors that regulate cell growth and apoptosis.

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Study on Anticancer Activity : A recent study reported that a derivative of this compound showed a remarkable reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg body weight .
  • Evaluation of Antioxidant Properties : Another investigation highlighted its ability to reduce lipid peroxidation levels significantly in rat liver homogenates compared to control groups .

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